
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues.
Reduction: Reducing agents can reduce disulfide bonds if present.
Substitution: Specific amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Scientific Research Applications
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industrial: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-isoleucine: Another dipeptide with similar properties.
L-Valyl-L-valine: A dipeptide used in biochemical research.
Uniqueness
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.
Biological Activity
L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is a complex peptide composed of multiple amino acids. Its structure, consisting of isoleucine, glycine, alanine, valine, threonine, and leucine, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C33H59N9O11, with a molecular weight of approximately 637.86 g/mol. The peptide's structure can be represented as follows:
- Amino Acids : Isoleucine (Ile), Glycine (Gly), Alanine (Ala), Valine (Val), Threonine (Thr), Leucine (Leu)
- Peptide Bonds : The connections between these amino acids form the backbone of the peptide.
The biological activity of this peptide may involve several mechanisms:
- Cell Signaling : Peptides often play roles in cell signaling pathways. They can act as hormones or neurotransmitters, influencing various physiological processes.
- Antioxidant Properties : Certain amino acids within the peptide may contribute to antioxidant activity, protecting cells from oxidative stress.
- Immune Modulation : Peptides can modulate immune responses, potentially enhancing or inhibiting immune function depending on their structure and concentration.
Therapeutic Applications
Research indicates potential therapeutic applications for peptides like this compound:
- Anticancer Activity : Some studies suggest that specific amino acid sequences within peptides can inhibit tumor growth or induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Peptides may reduce inflammation by modulating cytokine production and immune cell activity.
- Neurological Benefits : Certain peptides have been shown to promote neuroprotection and enhance cognitive functions.
Study 1: Anticancer Properties
A study published in the Journal of Peptide Science examined the effects of various peptides on cancer cell lines. The results indicated that peptides with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Immune Modulation
Research in the International Journal of Immunopharmacology highlighted the immunomodulatory effects of peptides in mice models. Peptides similar to this compound enhanced T-cell proliferation and cytokine production, suggesting a potential role in vaccine development.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | Journal of Peptide Science |
Immune modulation | Enhanced T-cell proliferation | International Journal of Immunopharmacology |
Antioxidant | Scavenging free radicals | Journal of Nutritional Biochemistry |
Properties
CAS No. |
647837-45-4 |
---|---|
Molecular Formula |
C33H59N9O11 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H59N9O11/c1-10-17(6)25(34)30(49)37-12-22(44)35-13-23(45)38-18(7)28(47)36-14-24(46)41-26(16(4)5)31(50)42-27(20(9)43)32(51)39-19(8)29(48)40-21(33(52)53)11-15(2)3/h15-21,25-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,49)(H,38,45)(H,39,51)(H,40,48)(H,41,46)(H,42,50)(H,52,53)/t17-,18-,19-,20+,21-,25-,26-,27-/m0/s1 |
InChI Key |
ATRLCKXVSBANBE-XPNRJHATSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.